5-Iodoisoquinoline-3-carboxylic acid
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Overview
Description
5-Iodoisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-azido-3-arylacrylates with α-diazocarbonyl compounds and triphenylphosphine, followed by a series of reactions including Wolff rearrangement, aza-Wittig reaction, and electrocyclic ring closure . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, leading to isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, providing high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
5-Iodoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: Research has shown that derivatives of this compound exhibit antibacterial and neuroprotective properties
Mechanism of Action
The mechanism of action of 5-Iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the enzyme SARM1, which is involved in the NAD degradation pathway. This inhibition helps prevent axonal degeneration and has potential therapeutic applications in neuroprotection .
Comparison with Similar Compounds
Isoquinoline-3-carboxylic acid: Lacks the iodine atom at the 5-position.
5-Bromoisoquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
Quinoline-3-carboxylic acid: Contains a quinoline ring instead of an isoquinoline ring.
Uniqueness: The presence of the iodine atom at the 5-position in 5-Iodoisoquinoline-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions.
Properties
Molecular Formula |
C10H6INO2 |
---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
5-iodoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) |
InChI Key |
HTYJYJIVNKQGSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)I)C(=O)O |
Origin of Product |
United States |
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